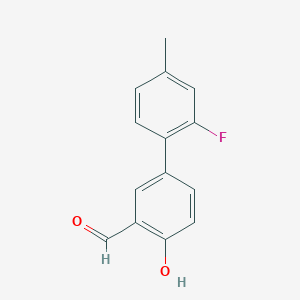

4-(2-Fluoro-4-methylphenyl)-2-formylphenol

Description

4-(2-Fluoro-4-methylphenyl)-2-formylphenol is a substituted biphenyl derivative featuring a phenol core with a formyl group (-CHO) at the 2-position and a 2-fluoro-4-methylphenyl substituent at the 4-position. The compound combines electron-withdrawing (fluoro) and electron-donating (methyl) groups, which influence its electronic properties and reactivity. The formyl group enables further functionalization, such as Schiff base formation, making it valuable in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

5-(2-fluoro-4-methylphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-2-4-12(13(15)6-9)10-3-5-14(17)11(7-10)8-16/h2-8,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQORVOTZUCQMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685083 | |

| Record name | 2'-Fluoro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111129-29-3 | |

| Record name | 2'-Fluoro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-4-methylphenyl)-2-formylphenol typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluoro-4-methylphenol and 2-fluorobenzaldehyde.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids such as aluminum chloride or boron trifluoride.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluoro-4-methylphenyl)-2-formylphenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: 4-(2-Fluoro-4-methylphenyl)-2-carboxyphenol.

Reduction: 4-(2-Fluoro-4-methylphenyl)-2-hydroxyphenol.

Substitution: 4-(2-Methoxy-4-methylphenyl)-2-formylphenol.

Scientific Research Applications

4-(2-Fluoro-4-methylphenyl)-2-formylphenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. The formyl group can undergo various chemical transformations, making the compound versatile in different biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(2-Fluoro-4-methylphenyl)-2-formylphenol with structurally related compounds:

| Compound Name | Molecular Formula | CAS Number | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C14H11FO2 | Not explicitly listed | 2-formyl, 4-(2-fluoro-4-methylphenyl) | ~230.2 |

| 2-Fluoro-4-(4-methylphenyl)phenol | C13H11FO | 906008-24-0 | Phenol core, 2-fluoro, 4-methylphenyl | 202.22 |

| 5-(4-Formylphenyl)-2-formylphenol | C14H10O3 | 1261930-12-4 | 2,5-diformyl, biphenyl | 226.23 |

| 4-(4-Ethylthiophenyl)-2-formylphenol | C15H14O2S | 1261890-33-8 | 2-formyl, 4-ethylthiophenyl | 258.3 |

| 5-(3-Chloro-4-fluorophenyl)-2-formylphenol | C13H9ClFO2 | 1261897-67-9 | 2-formyl, 5-(3-chloro-4-fluorophenyl) | ~252.6 |

Key Observations:

- Electron Effects: The 2-fluoro group in the target compound is electron-withdrawing, while the 4-methyl group is electron-donating, creating a unique electronic environment. In contrast, 5-(3-Chloro-4-fluorophenyl)-2-formylphenol has stronger electron-withdrawing effects due to chlorine .

- Functionalization Potential: Compounds with dual formyl groups (e.g., 5-(4-Formylphenyl)-2-formylphenol) exhibit higher reactivity for crosslinking or polymerization compared to mono-formyl derivatives .

- Polarity and Solubility: The ethylthio group in 4-(4-Ethylthiophenyl)-2-formylphenol increases lipophilicity, whereas the hydroxyl and formyl groups in the target compound enhance solubility in polar solvents like ethanol or DMSO .

Physicochemical Properties

- Melting/Boiling Points: While direct data are unavailable, fluorine and methyl groups generally lower melting points compared to hydroxyl-rich analogs (e.g., 5-(3,5-Dichlorophenyl)-2-formylphenol, which is solid at room temperature due to hydrogen bonding) .

- Stability: The formyl group may render the compound sensitive to oxidation, requiring storage under inert conditions. In contrast, sulfonyl or carboxylic acid derivatives (e.g., 4-(3,5-Dicarboxyphenyl)-2-formylphenol) exhibit higher thermal stability .

Biological Activity

4-(2-Fluoro-4-methylphenyl)-2-formylphenol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a phenolic structure with a formyl group and a fluoro-substituted methylphenyl moiety. The presence of the fluorine atom enhances its electronic properties, potentially increasing its reactivity and interaction with biological macromolecules.

The mechanism of action for this compound involves several key interactions:

- Hydrogen Bonding : The fluorine atom can form strong hydrogen bonds with biological targets, enhancing binding affinity.

- Covalent Bond Formation : The formyl group may react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Biochemical Pathway Versatility : The compound can undergo various transformations, making it adaptable to different biochemical pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

Anticancer Activity

The anticancer potential of the compound has been evaluated in vitro using various cancer cell lines. Notably, studies have focused on its effects on MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) cell lines.

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| MCF-7 | 22.8 ± 0.8 | 24 |

| PANC-1 | 35.0 ± 1.0 | 24 |

| MCF-7 | 8.3 ± 1.0 | 48 |

| PANC-1 | 18.3 ± 1.2 | 48 |

The results indicate that the compound exhibits dose-dependent cytotoxicity, with enhanced effects observed over longer incubation periods .

Study on Anticancer Efficacy

In a study investigating the anticancer efficacy of various compounds, including this compound, researchers utilized the MTT assay to assess cell viability in treated cultures. The study found that the compound significantly reduced cell viability in both MCF-7 and PANC-1 cell lines compared to untreated controls.

Mechanistic Insights

Further mechanistic studies revealed that the compound interacts with specific molecular targets involved in cancer proliferation pathways. Molecular docking studies suggested that it binds effectively to key enzymes associated with tumor growth, providing insights into its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.